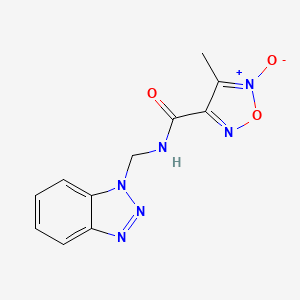

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide 5-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide 5-oxide is a chemical compound with significant interest in organic chemistry due to its structural uniqueness and potential applications. The compound belongs to a class of heterocyclic compounds that are known for their diverse chemical and physical properties.

Synthesis Analysis

- A synthetic route to related 3-oxo-4-amino-1,2,3-oxadiazoles has been developed, starting from benzyl cyanide and treating it with nitric oxide in basic methanol (Bohle & Perepichka, 2009). This method showcases the versatility of oxadiazoles synthesis.

Molecular Structure Analysis

- The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined by X-ray analysis, revealing insights into the structural aspects of oxadiazole derivatives (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

- The reactivity of these compounds is highlighted in various studies. For instance, a synthesis involving a ring transformation of oxadiazole derivatives has been documented, showcasing the reactivity of the oxadiazole ring (Milcent, Barbier, Tzirenstchikow, & Lebreton, 1989).

Wissenschaftliche Forschungsanwendungen

Antitrypanosomal Drugs

1,2,5-Oxadiazole N-oxide derivatives have shown potential as antitrypanosomal drugs, particularly against Trypanosoma cruzi, which causes Chagas disease. These compounds' effectiveness is attributed to their ability to undergo facile monoelectronation of the N-oxide moiety. Lipophilic-hydrophilic balance also plays a significant role in their antichagasic activity, suggesting their promise in therapeutic applications against trypanosomiasis (Cerecetto et al., 1999).

Synthetic Routes

New synthetic routes to 3-oxo-4-amino-1,2,3-oxadiazole derivatives, including those similar to the compound , have been developed. These routes highlight the versatility of such compounds in forming stable sydnone iminium N-oxides, which further underlines their utility in various chemical syntheses and potential applications in materials science (Bohle & Perepichka, 2009).

Anticancer Activities

Compounds derived from 1,2,5-oxadiazole, similar to the compound of interest, have been synthesized and evaluated for their anticancer activities. These studies demonstrate the potential of such compounds in the development of new anticancer agents, highlighting the importance of structural modification in enhancing biological activity (Salahuddin et al., 2014).

Biotransformation

The biotransformation of benzotriazoles, including derivatives similar to the compound , has been studied to understand their degradation mechanisms in the environment, particularly in wastewater treatment. These studies provide insights into the environmental fate of such compounds and their potential impact on water quality (Huntscha et al., 2014).

Herbicidal Activities

N-oxide derivatives of 1,2,5-oxadiazole, related to the compound , have been synthesized and evaluated for their herbicidal activities. These studies have found that certain derivatives exhibit moderate to good pre-emergence activity against specific plant species, suggesting their potential use in agricultural weed management (Cerecetto et al., 2000).

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O3/c1-7-10(14-20-17(7)19)11(18)12-6-16-9-5-3-2-4-8(9)13-15-16/h2-5H,6H2,1H3,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXJBYNNOFVSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C(=O)NCN2C3=CC=CC=C3N=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B5594125.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5594138.png)

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)

![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)

![methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)

![5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5594165.png)

![3-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5594174.png)

![2-adamantanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5594182.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594188.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(1H-pyrazol-1-yl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594208.png)

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)